Product packaging for Walphos SL-W003-2(Cat. No.:CAS No. 388079-60-5)

Walphos SL-W003-2

Cat. No.: B3264209
CAS No.: 388079-60-5
M. Wt: 670.6 g/mol
InChI Key: OBVCATYDMKRFLP-SYXKTQFYSA-N
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Description

Overview of Chiral Diphosphine Ligands in Enantioselective Synthesis

Chiral diphosphine ligands are a class of organic molecules that possess two phosphorus atoms and a chiral scaffold. When coordinated to a transition metal center, such as rhodium, ruthenium, or iridium, they form chiral catalysts capable of inducing high levels of enantioselectivity in a wide range of chemical transformations. This means that the catalyst can selectively produce one of two mirror-image isomers (enantiomers) of a product, a critical requirement as different enantiomers of a molecule can exhibit vastly different biological activities.

The effectiveness of a chiral diphosphine ligand is determined by its unique three-dimensional structure, which creates a chiral environment around the metal's active site. This intricate architecture dictates how a prochiral substrate binds to the catalyst, thereby directing the chemical reaction to favor the formation of one enantiomer over the other. The tunability of the steric and electronic properties of these ligands by modifying their substituents allows for the optimization of catalytic activity and enantioselectivity for specific reactions.

Historical Context and Development of the Walphos Ligand Family

The Walphos ligand family was developed as part of the ongoing effort to discover novel and more efficient chiral ligands for asymmetric catalysis. The name "Walphos" is derived from the combination of "Waller" and "phosphine," acknowledging the contributions of the development team. The synthesis of the Walphos ligand family was first reported in the early 2000s. These ligands were designed to be modular, allowing for the systematic variation of the phosphine (B1218219) substituents to fine-tune their catalytic performance.

The development of the Walphos family was driven by the need for robust and highly selective catalysts for industrial applications. A key breakthrough for this class of ligands was their successful application in the asymmetric hydrogenation of a challenging substrate, an intermediate in the synthesis of the renin inhibitor Aliskiren, a drug used to treat high blood pressure. This success demonstrated the practical utility of Walphos ligands and led to their commercialization and widespread use in both academic and industrial research.

Significance of Walphos SL-W003-2 as a Ferrocene-Based Chiral Ligand

This compound, with the chemical name (R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexylphosphine and CAS number 849925-19-5, is a distinguished member of the Walphos family. google.com Its structure is characterized by a ferrocene (B1249389) backbone, which imparts several advantageous properties. Ferrocene, a sandwich compound with an iron atom situated between two cyclopentadienyl (B1206354) rings, provides a rigid and sterically demanding scaffold. This rigidity helps to create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity.

Furthermore, the ferrocene unit in this compound introduces planar chirality, an additional element of chirality arising from the non-symmetrical substitution on the cyclopentadienyl rings. This, combined with the central chirality at the ethyl bridge, results in a highly effective chiral environment. The presence of two different phosphine groups, a diphenylphosphino group and a dicyclohexylphosphino group, allows for a fine balance of electronic and steric properties, making this compound a versatile ligand for a variety of catalytic transformations.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C42H48FeP2
Molecular Weight 670.62 g/mol
Appearance Yellow to orange powder
CAS Number 849925-19-5

Scope and Academic Relevance of Research on this compound

The academic and industrial relevance of this compound and its analogues stems from their demonstrated success in a range of enantioselective catalytic reactions. Research has primarily focused on their application in asymmetric hydrogenations of prochiral olefins and ketones, which are fundamental transformations in organic synthesis.

A notable application of a catalyst system incorporating the ligand framework of this compound is found in a patented process for the preparation of enantiomerically enriched Janus kinase (JAK) inhibitors. Specifically, a rhodium-based catalyst utilizing the ligand with CAS number 849925-19-5 is employed for the hydrogenation of a key intermediate, achieving high enantiomeric excess. This highlights the practical utility of this ligand in the synthesis of complex and medicinally relevant molecules.

While detailed performance data for this compound across a broad range of substrates is not as extensively published as for some other members of the Walphos family, the available information underscores its potential as a highly effective chiral ligand. The broader Walphos family has been shown to achieve high enantioselectivities (up to 97% ee) in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various olefins and ketones. This body of research provides a strong indication of the capabilities of individual members like SL-W003-2.

Table 2: Representative Catalytic Performance of the Walphos Ligand Family in Asymmetric Hydrogenation

SubstrateCatalystEnantiomeric Excess (ee)Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)Cl]2 / Walphos analogue>99%
Methyl 2-acetamidoacrylate[Rh(COD)Cl]2 / Walphos analogue>99%
1'-acetonaphthoneRuCl2(dmf)n / Walphos analogue / Diamineup to 97%

Note: The data in this table is representative of the Walphos ligand family and its analogues, illustrating the general efficacy of this class of ligands. Specific performance data for this compound may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H48FeP2 B3264209 Walphos SL-W003-2 CAS No. 388079-60-5

Properties

InChI

InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;/t29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVCATYDMKRFLP-SYXKTQFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Walphos Sl W003 2 and Its Analogues

Stereoselective Synthesis Approaches for Ferrocene-Based Ligand Backbones

The construction of the ferrocene (B1249389) backbone, particularly with controlled stereochemistry, is a critical aspect of Walphos ligand synthesis. This often involves creating planar chirality within the ferrocene structure.

Application of Negishi Coupling in Backbone Construction

The Negishi coupling, a palladium-catalyzed cross-coupling reaction between organozinc reagents and organohalides, plays a significant role in building the ferrocene backbone of ligands like Walphos SL-W003-2 and its analogues acs.orgnih.govtorontomu.caresearchgate.netnih.govbeilstein-journals.orgacs.org. This method allows for the diastereoselective coupling of ferrocene fragments. For instance, the synthesis of biferrocene-based Walphos analogues involves the Negishi coupling of substituted ferrocenes, such as (R)-1-(N,N-dimethylamino)ethylferrocene with halo-ferrocenes, to construct the biferrocene backbone researchgate.netnih.govacs.org. This approach offers modularity, enabling variations in the ferrocene substituents researchgate.netnih.govacs.org. Palladium catalysts, often in conjunction with phosphine (B1218219) ligands like tris(2-furyl)phosphine, are typically employed for these coupling reactions acs.org.

Diastereoselective Control in Ligand Synthesis

Achieving high levels of diastereoselectivity is paramount for the synthesis of chiral ferrocene ligands. Several strategies are employed to control the stereochemistry of the ferrocene backbone, often leading to planar chirality acs.orgsnnu.edu.cnmdpi.comresearchgate.netmdpi.comscispace.com.

Directed ortho-Metalation (DoM): This classic method involves using a directing group on the ferrocene to guide the metalation (e.g., lithiation) to a specific ortho position, followed by reaction with an electrophile. Chiral directing groups, such as oxazolines, amines, or sulfoxides, are used to induce diastereoselectivity during the metalation step, leading to the formation of planar chiral ferrocenes acs.orgsnnu.edu.cnmdpi.comresearchgate.netmdpi.com. For example, chiral oxazoline (B21484) groups have been effective directing groups for establishing 1,2-disubstituted ferrocenes via diastereoselective DoM mdpi.com.

Chiral Auxiliaries: The use of chiral auxiliaries, such as ephedrine, during nucleophilic displacement reactions at protected phosphorus centers has been instrumental in the synthesis of P-chiral ferrocene ligands in enantiomerically pure form acs.org.

Transition-Metal-Catalyzed C-H Activation: Newer methodologies employing transition-metal-catalyzed C-H bond activation strategies complement DoM. These methods can provide access to different types of planar chiral ferrocene derivatives and have been explored for their potential in achieving high diastereoselectivity without the need for stoichiometric chiral bases snnu.edu.cnresearchgate.net. For instance, Pd(II)-catalyzed direct C-H activation with arylboronic acids or pinacol (B44631) esters, often using chiral amino acids as ligands, has been reported to yield planar chiral ferrocenes with good diastereoselectivities researchgate.net.

Functionalization Strategies for Phosphine Moieties

The introduction and modification of phosphine groups are key steps in synthesizing Walphos ligands. Common strategies involve the reaction of lithiated ferrocene intermediates with chlorophosphines.

Phosphination of Lithiated Ferrocenes: Lithiated ferrocene species, generated via directed ortho-metalation or other lithiation techniques, are reacted with chlorophosphines (e.g., chlorodiphenylphosphine, dichlorophosphines) to form the crucial P-C bonds acs.orgacs.orgmdpi.commdpi.comresearchgate.net. This approach allows for the incorporation of various phosphine substituents, tailoring the electronic and steric properties of the final ligand. For example, the synthesis of ferrocene-based P-chiral phosphine ligands has been achieved by reacting a chiral lithiated ferrocene with a dichlorophosphine, followed by a second organometallic reagent acs.org.

Protection of Phosphine Groups: In some synthetic routes, phosphine moieties may require protection, for example, as borane (B79455) complexes (PBH3), to prevent unwanted side reactions, such as Staudinger reactions, during subsequent synthetic steps mdpi.com.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues involves modifying the substituents on the ferrocene backbone or the phosphine groups to create related ligands with potentially different catalytic properties.

Biferrocene-Based Analogues: Significant efforts have been directed towards synthesizing Walphos analogues with a biferrocene backbone instead of a ferrocenyl-aryl backbone. These syntheses often employ Negishi coupling to link two ferrocene units, followed by phosphination researchgate.netnih.govacs.orgacs.org. The modularity of these syntheses allows for the independent variation of phosphine units and the creation of ligands with different absolute configurations researchgate.netnih.govacs.orgacs.org.

Variations in Phosphine Substituents: Analogues can also be prepared by varying the aryl or alkyl groups attached to the phosphorus atoms, or by introducing electron-donating or electron-withdrawing substituents onto the backbone phenyl ring researchgate.netscbt.com. This fine-tuning of ligand structure is crucial for optimizing catalytic performance.

Scalability and Efficiency Considerations in Walphos Ligand Synthesis

The practical synthesis of Walphos ligands on a larger scale requires efficient and robust methodologies.

Streamlined Synthetic Routes: Development of straightforward synthetic strategies, such as those avoiding challenging monolithiation of ferrocene or tedious purification steps, is key to scalability researchgate.net. High-yielding reactions and the use of economical, commercially available precursors are also critical researchgate.net.

Modular Synthesis: The modular nature of methods like Negishi coupling allows for the efficient preparation of a library of ligands, facilitating rapid optimization for specific catalytic applications researchgate.netnih.govacs.orgacs.org.

Compound List:

this compound

Ferrocene

(R)-1-(N,N-dimethylamino)ethylferrocene

2-bromoiodoferrocene

(S)-2-bromoiodoferrocene

(R,Sp,Sp)-1

(R,Sp,Sp)-2

(R,Sp,Rp)-5

(R,Sp,Sp)-5

Taniaphos

Josiphos

Fcphox

Fesulphos

PPFA

SL-W001-1

SL-W002-1

SL-W003-1

SL-W005-1

SL-W001-2

SL-W005-2

SL-W008-2

Coordination Chemistry and Mechanistic Insights of Walphos Sl W003 2 Complexes

Complexation Behavior with Transition Metals

Walphos SL-W003-2, with its bidentate nature, readily complexes with various transition metals, particularly those in Groups 8, 9, and 10. The coordination typically occurs through the two phosphorus atoms, leading to the formation of stable metal complexes.

Interaction with Group 8, 9, and 10 Metals (e.g., Rhodium, Ruthenium, Palladium, Iridium)

The coordination of Walphos-type ligands, including SL-W003-2, has been most extensively studied with rhodium, ruthenium, and palladium. Upon complexation, these ligands generally coordinate to the metal center in a cis fashion. bohrium.com This cis-coordination is a crucial feature, as it creates a specific chiral environment around the metal, which is essential for enantioselective catalysis.

Rhodium: Rhodium complexes of Walphos ligands are particularly effective in asymmetric hydrogenation reactions. bohrium.com The in-situ formation of rhodium catalysts involves the reaction of this compound with a suitable rhodium precursor, such as [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene). The resulting complexes are active catalysts for the hydrogenation of various functionalized olefins. bohrium.commdpi.com

Ruthenium: Similar to rhodium, ruthenium forms active hydrogenation catalysts with Walphos ligands. bohrium.com The synthesis of these complexes can be achieved by reacting a Walphos ligand with a ruthenium precursor like [RuCl₂(p-cymene)]₂. acs.org The resulting cationic ruthenium complexes have shown high efficiency in the asymmetric hydrogenation of ketones. bohrium.com

Palladium: Palladium complexes of Walphos ligands have been synthesized and structurally characterized. For instance, the reaction of a Walphos ligand with [PdCl₂(CH₃CN)₂] yields the corresponding [PdCl₂(Walphos)] complex. acs.org These palladium complexes are relevant in various cross-coupling reactions.

Iridium: While less common, iridium complexes with Walphos-type ligands have also been explored, particularly in asymmetric hydrogenation. bohrium.com The synthesis of iridium complexes can be achieved by reacting the ligand with an iridium precursor.

Chelate Ring Formation and Conformation (e.g., Eight-Membered Chelate Rings)

A defining characteristic of Walphos ligands upon coordination to a metal center is the formation of a large, eight-membered chelate ring. bohrium.com This ring is composed of the metal atom, the two phosphorus atoms, the two ferrocenyl carbons to which the phosphino (B1201336) groups are attached, the ethyl bridge, and the phenyl ring carbon attached to the second phosphino group.

The conformation of this large chelate ring is crucial in defining the steric environment around the metal center. The flexibility and chirality of the ferrocene (B1249389) backbone, combined with the stereogenic center on the ethyl bridge, lead to a well-defined and often rigid conformation of the chelate ring upon complexation. This conformational rigidity is a key factor in the high levels of enantioselectivity observed in catalysis, as it effectively dictates the orientation of the substrate when it coordinates to the metal.

Ligand Electronic and Steric Properties in Catalytic Environments

The catalytic performance of this compound complexes is intrinsically linked to the electronic and steric properties of the ligand. These properties influence the stability of the metal-ligand bond, the coordination of substrates, and the energetics of the catalytic cycle.

Influence of Steric Hindrance on Metal Coordination

This compound possesses significant steric bulk due to the presence of both dicyclohexylphosphino and diphenylphosphino groups. The dicyclohexylphosphino group, in particular, is known for its large cone angle, which is a measure of its steric demand. This steric hindrance plays a critical role in catalysis.

The steric bulk of the ligand can influence the number of ligands that can coordinate to the metal center, often favoring the formation of coordinatively unsaturated species that are key to catalytic activity. Furthermore, the chiral steric environment created by the ligand around the metal center is responsible for the enantioselective recognition of prochiral substrates.

Electronic Characteristics and Charge Transfer in Catalytic Processes

The electronic properties of this compound are a result of the combination of its constituent parts. The phosphine (B1218219) groups are σ-donors and π-acceptors, and their electronic character can be tuned by the substituents on the phosphorus atom. The diphenylphosphino group is generally considered to be more electron-withdrawing than the dicyclohexylphosphino group.

The ferrocene backbone itself is an electron-rich moiety that can engage in electronic communication with the metal center. This can influence the electron density at the metal, which in turn affects its reactivity in key catalytic steps such as oxidative addition and reductive elimination. The ability of the ligand to facilitate effective charge transfer is crucial for efficient catalytic turnover.

Proposed Catalytic Cycles and Intermediates

While specific, detailed catalytic cycles for reactions involving this compound are not extensively documented in the literature, it is possible to propose plausible mechanisms based on established principles for related catalytic systems.

For asymmetric hydrogenation catalyzed by rhodium-Walphos complexes, a generally accepted mechanism involves the following key steps:

Catalyst Activation: The precatalyst, often a diene complex, reacts with hydrogen to form a dihydride species, with the release of the diene.

Substrate Coordination: The olefinic substrate coordinates to the rhodium dihydride intermediate.

Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the formation of the hydrogenated product and regenerating the active catalyst for the next cycle.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the catalytic cycle with a Walphos-type ligand would likely proceed through the following general pathway:

Oxidative Addition: The active Pd(0)-Walphos complex reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: A nucleophilic organoboron reagent (R'-BY₂) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0)-Walphos catalyst.

The specific intermediates in these cycles, such as the geometry of the substrate-catalyst complex and the transition states for the key steps, are dictated by the unique steric and electronic properties of the this compound ligand.

Role of this compound's Unique Geometric Configuration in Selectivity

The stereochemical outcome of catalytic reactions employing this compound is intricately linked to the ligand's unique and rigid geometric configuration. This configuration, characterized by a chiral ferrocene backbone, dictates the spatial arrangement of the phosphine donor groups, which in turn creates a well-defined chiral pocket around the metal center. The precise geometry of this pocket is fundamental to achieving high levels of enantioselectivity in a variety of chemical transformations.

The Walphos ligand framework, upon coordination to a transition metal, forms a stable eight-membered chelate ring. acs.org This coordination orients the bulky dicyclohexylphosphino and diphenylphosphino groups in a specific three-dimensional arrangement. The chirality of the ferrocene unit, combined with the chirality of the ethyl bridge, results in a highly asymmetric environment that effectively discriminates between the two prochiral faces of a substrate or the different enantiomeric pathways of a reaction.

Research comparing Walphos-type ligands with their biferrocene analogues has provided significant insights into how the ligand backbone influences the geometry of the resulting metal complexes and, consequently, their catalytic selectivity. acs.org Although these studies often focus on close analogues like SL-W002-1, the principles are broadly applicable to the entire Walphos family, including SL-W003-2.

In palladium complexes, for instance, replacing the phenyl group of the Walphos backbone with a second ferrocene unit leads to notable changes in the coordination geometry. acs.org Specifically, the palladium center is positioned further away from the cyclopentadienyl (B1206354) (Cp) ring of the ferrocene backbone. acs.org This is accompanied by a significant conformational rearrangement of the phenyl rings on the diphenylphosphino group. acs.org These geometric alterations directly impact the steric environment around the active site, which is a critical factor in enantioselective catalysis. The rigidity of the Walphos backbone ensures that this specific and effective chiral environment is maintained throughout the catalytic cycle.

The steric and electronic properties of the two distinct phosphine moieties in this compound—dicyclohexylphosphino and diphenylphosphino—play a synergistic role in controlling selectivity. The bulky, electron-donating dicyclohexylphosphino group can strongly influence the substrate's approach to the metal center, while the electronic properties of the diphenylphosphino group can modulate the reactivity of the catalyst. The unique combination and spatial orientation of these groups, enforced by the ferrocene backbone, are key to the high enantioselectivities observed in reactions catalyzed by Walphos complexes.

The table below illustrates the impact of ligand structure on the geometry of palladium complexes, drawing comparisons between a Walphos ligand and its biferrocene analogue. These data provide a model for understanding how the specific geometry of this compound would similarly create a unique and effective chiral environment.

Feature[PdCl₂(SL-W002-1)][PdCl₂(Biferrocene Analogue)]
Metal Position Closer to Cp ringFurther from Cp ring
Phosphine Aryl Ring Conformation Less constrainedSignificantly altered and more constrained
Tilt Angle (Cp/P1-Pd-P2) ~59°~78-81°
Data derived from studies on Walphos analogues. acs.org

Ultimately, the unique geometric configuration of this compound creates a sterically demanding and electronically differentiated chiral pocket around the metal center. This well-defined environment forces the substrate to adopt a specific orientation during the key bond-forming steps of the catalytic cycle, leading to the preferential formation of one enantiomer over the other.

Applications of Walphos Sl W003 2 in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the direct and atom-economical synthesis of chiral molecules. ethz.chwikipedia.org Catalytic systems incorporating Walphos ligands have been extensively studied for the hydrogenation of prochiral olefins, ketones, and imines, consistently delivering products with high enantiomeric excess. researchgate.netacs.org

The rhodium-catalyzed asymmetric hydrogenation of olefins is a prominent application of the Walphos family of ligands. acs.orgnih.gov These catalysts are particularly effective for substrates that possess a coordinating functional group near the carbon-carbon double bond, which helps to direct the stereochemical outcome of the reaction. ethz.ch The Walphos ligands, upon coordination to a metal center, create a chiral environment that effectively differentiates between the two faces of the prochiral substrate. acs.org

The efficacy of Walphos-based catalysts has been demonstrated across a range of olefinic substrates. High enantioselectivities are often achieved in the hydrogenation of α,β-unsaturated carboxylic acids and their derivatives. researchgate.net

Notably, the hydrogenation of a 2-isopropylcinnamic acid derivative , an important intermediate in the synthesis of the renin inhibitor Aliskiren, has been successfully achieved with high enantioselectivity (95% ee) and high turnover numbers using a Walphos-type ligand. researchgate.netacs.org This highlights the industrial relevance of this ligand class.

In the case of 2-methylcinnamic acid , rhodium complexes of Walphos analogues have shown excellent performance. For instance, a biferrocene-based Walphos analogue yielded (R)-2-methyl-3-phenylpropanoic acid with full conversion and an enantiomeric excess (ee) of 92%. acs.orgnih.govresearchgate.net While this result is for a close analogue, it underscores the effectiveness of the Walphos structural motif. Generally, the Walphos family of ligands performs very well in the hydrogenation of substrates like 2-methylcinnamic acid. acs.org

Table 1: Asymmetric Hydrogenation of Olefin Substrates with Walphos-type Catalysts

Substrate Catalyst System Product Conversion (%) Enantiomeric Excess (ee, %) Reference
2-isopropylcinnamic acid derivative Rhodium-Walphos type Chiral 2-isopropyl-3-phenylpropanoic acid derivative >99 95 researchgate.netacs.org

Ruthenium-catalyzed asymmetric hydrogenation of ketones is another area where Walphos ligands have demonstrated significant utility. acs.orgnih.govresearchgate.netacs.org These reactions provide a direct route to chiral secondary alcohols, which are valuable building blocks in organic synthesis. The combination of a Walphos ligand with a ruthenium precursor generates catalysts capable of reducing a variety of ketonic substrates with high efficiency and enantioselectivity. researchgate.netacs.org

The performance of Walphos-ruthenium systems has been evaluated with several ketone substrates. A notable example is the hydrogenation of the β-diketone 2,4-pentanedione . Using a biferrocene-based Walphos analogue, the reaction proceeds with quantitative conversion and high diastereoselectivity to furnish (S,S)-2,4-pentanediol with an impressive 98% ee. nih.govresearchgate.netresearchgate.net This result showcases the ligand's ability to control stereochemistry in the formation of two new chiral centers. The original Walphos ligands have also been successfully used in the ruthenium-catalyzed hydrogenation of ketones, achieving enantioselectivities up to 97%. researchgate.netacs.org

Table 2: Asymmetric Hydrogenation of Ketone Substrates with Walphos-type Catalysts

Substrate Catalyst System Product Conversion (%) Enantiomeric Excess (ee, %) Reference

The catalytic asymmetric hydrogenation of carbon-nitrogen double bonds (imines) provides a direct pathway to chiral amines, which are prevalent in pharmaceuticals and natural products. nih.gov Walphos-type ligands have been tested in the hydrogenation of at least one imine, demonstrating enantioselectivities of up to 95% with ruthenium-based catalysts. researchgate.net

Furthermore, catalysts derived from rhodium and phospholane-based ligands, which share design principles with Walphos ligands, have proven exceptionally effective for the hydrogenation of α-enamides (a type of enamino ester derivative). psu.edu These reactions proceed with very high enantioselectivities and are tolerant of various N-protecting groups. psu.edu For example, both (E)- and (Z)-isomers of α-enamides can be hydrogenated with high enantiomeric excesses, indicating the robustness of the catalytic system. psu.edu This suggests the potential of Walphos SL-W003-2 in similar transformations.

Hydrogenation of Ketones

Other Asymmetric Transformations

Beyond asymmetric hydrogenation, the utility of Walphos-type ligands has been explored in other enantioselective catalytic reactions. The unique chiral environment provided by these ligands makes them suitable for a variety of metal-catalyzed processes. Although detailed findings specifically for this compound are limited in this context, the broader Walphos family has been successfully applied in several other key asymmetric transformations, including cycloadditions and coupling reactions. acs.org These applications demonstrate the versatility of the Walphos ligand scaffold in asymmetric catalysis. acs.org

Palladium-Catalyzed Asymmetric Larock Isoquinoline (B145761) Synthesis

The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. The development of an asymmetric variant of this reaction to produce axially chiral isoquinolines has been a significant challenge. Recent research has demonstrated the efficacy of Walphos-type ligands in this transformation. While direct data for this compound is not extensively reported in this specific application, studies on its close structural analog, Walphos SL-W002-1, provide valuable insights into the potential of this ligand family.

In a study on the first asymmetric Larock isoquinoline synthesis, a catalyst system of Pd(OAc)₂ and Walphos SL-W002-1 was employed. nih.gov This system successfully catalyzed the reaction between various N-tert-butyl-o-(1-alkynyl)-benzaldimines and aryl trifluoromethanesulfonates, affording axially chiral 3,4-disubstituted isoquinolines in high yields and with excellent enantioselectivities. nih.gov The structural similarity between Walphos SL-W002-1 and SL-W003-2, differing primarily in the substituents on one of the phosphine (B1218219) groups (diphenyl vs. dicyclohexyl), suggests that SL-W003-2 would also be a competent ligand for this transformation, potentially offering different selectivity profiles due to its more sterically demanding dicyclohexylphosphino group.

Table 1: Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis using a Walphos Analog (SL-W002-1) nih.gov

EntryAlkyne Substituent (R¹)Aryl Triflate Substituent (R²)ProductYield (%)er
1PhenylPhenyl3aa 9297:3
24-MeC₆H₄Phenyl3ba 9597:3
34-FC₆H₄Phenyl3ca 9196.5:3.5
42-NaphthylPhenyl3da 8597.5:2.5
5Phenyl4-MeOC₆H₄3ab 8895.5:4.5
6Phenyl4-ClC₆H₄3ac 9396:4

Reaction Conditions: o-(1-alkynyl)-benzaldimine (0.10 mmol), aryl trifluoromethanesulfonate (B1224126) (0.20 mmol), Pd(OAc)₂ (0.01 mmol), Walphos SL-W002-1 (0.011 mmol), Cs₂CO₃ (0.20 mmol), 4 Å MS (100.0 mg), in PhF/DCM (1:2, 2.0 mL) at 30 °C.

Enantioselective Allylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction, and the choice of chiral ligand is crucial for achieving high enantioselectivity. The Walphos family of ligands has been shown to be effective in this context. While specific data for this compound is limited, a comprehensive review on enantioselective Pd-catalyzed allylic substitution highlights the successful application of a Walphos ligand in the allylic alkylation of cyclohexenyl acetate (B1210297) with dimethyl malonate, achieving enantiomeric excesses of up to 98%. acs.org This demonstrates the potential of the Walphos scaffold to induce high stereoselectivity in such transformations. The steric and electronic properties of the dicyclohexylphosphino and diphenylphosphino moieties in this compound make it a strong candidate for achieving high levels of asymmetric induction in various allylation reactions.

Application in Synthesis of Pharmaceutical Intermediates (e.g., NEP Inhibitors)

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical application of asymmetric catalysis. Walphos-type ligands have been successfully employed in the synthesis of key intermediates for important drugs. Notably, a Walphos-type ligand was instrumental in the asymmetric hydrogenation of a 2-isopropylcinnamic acid derivative, which is an intermediate in the synthesis of the renin inhibitor Aliskiren. nih.gov This particular application showcases the industrial relevance of the Walphos ligand family in producing high-value chiral molecules.

While Aliskiren is a renin inhibitor and not a Neprilysin (NEP) inhibitor, the successful application of a Walphos ligand in its synthesis underscores the potential of this ligand class for the production of other complex pharmaceutical intermediates, including those for NEP inhibitors like Sacubitril. The synthesis of Sacubitril involves the stereoselective formation of multiple chiral centers, a challenge where highly effective chiral ligands like this compound could play a significant role. mdpi.com The development of efficient, stereoselective routes to such molecules is an ongoing area of research, and the application of robust and tunable ligands like this compound remains a promising avenue.

Potential in Agrochemical and Advanced Materials Synthesis

The principles of asymmetric catalysis are not limited to pharmaceuticals but extend to the synthesis of agrochemicals and advanced materials. Many modern herbicides and pesticides are chiral, with often only one enantiomer possessing the desired biological activity. The use of enantiomerically pure agrochemicals can lead to lower application rates and reduced environmental impact. Ferrocenyl phosphine ligands, a class to which this compound belongs, have been pivotal in the large-scale industrial synthesis of such compounds. A prominent example is the synthesis of (S)-metolachlor, a widely used herbicide. The key step in its production is an iridium-catalyzed asymmetric hydrogenation of an imine, employing a chiral ferrocenyl diphosphine ligand, Xyliphos. msu.edu This process operates on a scale of over 10,000 tons per year, demonstrating the remarkable efficiency and robustness of this catalyst system. msu.edu The success of Xyliphos in this industrial application highlights the immense potential of related ligands like this compound for the development of new, efficient routes to other chiral agrochemicals.

In the realm of advanced materials, ferrocene-containing polymers, such as poly(ferrocenylsilanes), have attracted considerable interest due to their unique redox properties, thermal stability, and potential applications in areas like nanolithography and as pre-ceramics. rsc.org The synthesis of chiral polymers with controlled stereochemistry can lead to materials with novel properties, such as chiroptical activity or the ability to act as chiral stationary phases in chromatography. While the direct application of this compound in enantioselective polymerization is an area that remains to be fully explored, the principles of asymmetric catalysis driven by chiral ligands are directly applicable. The use of well-defined chiral catalysts, potentially incorporating ligands like this compound, could enable the synthesis of novel, stereoregular ferrocene-based polymers and other advanced materials with tailored properties.

Analytical and Characterization Methodologies in Walphos Sl W003 2 Research

X-ray Diffraction for Structural Elucidation of Ligands and Metal Complexes

Studies involving Walphos analogues have utilized XRD to elucidate the solid-state structures of palladium and platinum dichloride complexes, as well as ruthenium complexes researchgate.netresearchgate.netacs.orgnih.gov. For instance, the structural features of biferrocene-based Walphos analogues have been compared with their parent Walphos ligands through XRD, revealing subtle yet significant differences in the orientation of phosphine (B1218219) aryl rings and the coordination environment around the metal center researchgate.netacs.orgnih.govacs.org. These detailed structural insights obtained via XRD are fundamental for rational catalyst design and mechanistic investigations. Data collection typically involves mounting single crystals on glass capillaries or microloops and measuring diffraction patterns at low temperatures (e.g., 100 K) using graphite (B72142) monochromated Mo-Kα radiation ethz.chethz.ch.

Spectroscopic Techniques (e.g., NMR, particularly 31P NMR for coordination behavior)

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 31P NMR , is indispensable for characterizing phosphine ligands and their coordination to transition metals. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination state. In the context of Walphos ligands, 31P NMR spectroscopy is routinely employed to confirm the successful synthesis of the ligand, assess its purity, and, critically, to elucidate its coordination behavior with metal centers researchgate.netresearchgate.netlu.segoogle.comsci-hub.stlookchem.comresearchgate.net.

When Walphos ligands coordinate to metals, characteristic changes in the 31P NMR spectra are observed. For example, bidentate P-P coordination in ruthenium complexes often results in two distinct 31P NMR signals with characteristic coupling constants (JPP), indicating the formation of a chelate ring google.com. Research on osmium clusters involving Walphos ligands has also reported 31P NMR data, providing insights into the coordination mode of the diphosphine ligand within the cluster structure lu.se. The observed chemical shifts and coupling patterns serve as direct spectroscopic evidence for the ligand's interaction with the metal, helping to distinguish between monodentate and bidentate coordination, as well as identifying different isomers or coordination modes researchgate.netresearchgate.netgoogle.com.

Table 1: Representative 31P NMR Data for Walphos Ligands and Complexes

Ligand/Complex DescriptionSolvent31P NMR Data (δ in ppm)Reference
Osmium cluster with SL-W003-1 ligand ([H4Os4(CO)10{μ-1,2-W003}])CDCl331.00 (d, J=24.48), 5.44 (s) lu.se
Ruthenium complex with PP coordination of Walphos-type ligandCD2Cl236.54 (d, JPP=34.6 Hz), 31.59 (d, JPP=34.6 Hz) google.com
Palladium dichloride complex with biferrocene-based Walphos analogue (15)CDCl3Not explicitly detailed, but discussed acs.org
Platinum(II) chloride complexes with CF3-bearing Xyliphos analogs (related to Walphos)Not specifiedNot explicitly detailed, but discussed ethz.ch

In addition to 31P NMR , other NMR techniques like 1H NMR are also employed. For instance, 1H NMR can be used to determine the conversion of substrates in catalytic reactions or to analyze derivatized products for enantiomeric excess determination lu.se.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

For chiral ligands like Walphos SL-W003-2 and for assessing the enantioselectivity of catalytic reactions mediated by these ligands, chromatographic methods are paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for determining the enantiomeric excess (ee) of chiral compounds ntu.edu.sguma.esresearchgate.net.

Chiral HPLC columns, packed with chiral stationary phases, are capable of separating enantiomers based on differential interactions. By analyzing the peak areas or heights of the separated enantiomers, the enantiomeric excess of a product or the ligand itself can be accurately quantified uma.esresearchgate.netnsf.govnih.gov. Researchers employ various chiral stationary phases and mobile phase compositions to achieve optimal separation for specific analytes ethz.chuma.esresearchgate.net. Beyond HPLC, other chromatographic techniques such as chiral Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) have also been utilized for ee determination doi.org.

Walphos ligands are frequently used in asymmetric hydrogenation reactions, where the enantioselectivity of the resulting chiral products is a key performance metric. While direct ee values for this compound in specific reactions are not detailed in all provided sources, studies on related Walphos ligands and their analogues have demonstrated high enantioselectivities, often exceeding 90% ee in the hydrogenation of alkenes researchgate.netacs.org. For example, a Walphos analogue achieved 92% ee in the hydrogenation of 2-methylcinnamic acid researchgate.netacs.orgacs.org. Conversely, some applications have shown lower or insignificant enantioselectivity, highlighting the importance of ligand structure and reaction conditions lu.se.

Table 2: Enantioselectivity Achieved with Walphos Ligands in Asymmetric Hydrogenation

SubstrateCatalyst System (Ligand Type)Enantioselectivity (ee)Reference
Tiglic acidOsmium cluster with SL-W001~6% lu.se
2-methylcinnamic acidRh-catalyzed (Biferrocene-based Walphos analogue)92% researchgate.netacs.orgacs.org
Various alkenesRh-, Ru-, Ir-catalyzed (Walphos-type ligands)Up to 98% researchgate.netresearchgate.net

High-Throughput Screening in Catalysis Optimization

High-Throughput Screening (HTS) has emerged as a powerful tool for the rapid optimization of catalytic processes, including those employing Walphos ligands scholaris.canumberanalytics.comhte-company.com. HTS platforms allow for the simultaneous evaluation of numerous reaction conditions, catalysts, ligands, and solvents, significantly accelerating the discovery and optimization cycle.

In the context of Walphos ligands, HTS has been instrumental in identifying optimal conditions for asymmetric hydrogenation reactions. For instance, Walphos analogues have been tested on customized HTS systems using a variety of substrates and metal precursors (e.g., Rh, Ru, Ir) to identify the most effective catalyst combinations for achieving high yields and enantioselectivities researchgate.netacs.org. This approach enables researchers to efficiently explore large parameter spaces, such as varying catalyst loadings, temperatures, pressures, and solvents, to pinpoint the most promising catalytic systems for specific transformations scholaris.canumberanalytics.com. The data generated from HTS experiments can then guide more focused, in-depth studies.

List of Compound Names:

this compound

Walphos SL-W001

Walphos SL-W002

Walphos SL-W005

Walphos SL-W001-2

Walphos SL-W003-1

Walphos SL-W005-1

[H4Os4(CO)12]

[H4Os4(CO)10{μ -1,2-W003}]

Tiglic acid

(S)-methyl mandelate (B1228975)

(R)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexyl-phosphin (Walphos W003-1)

(S)-1-[(S)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexyl-phosphin (Walphos W003-1)

(R)-1-[(R)-2-(2'-Di(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine (Walphos SL-W005-1)

[RuI2(p-cumol)]2

MAC (Methyl Acrylate)

MAA (Methyl Acrylate)

DMI (Dimethyl Itaconate)

MCA (Methyl Cinnamate)

AllylOH (Allyl Alcohol)

(Z)-EAAC ((Z)-Ethyl α-acetamido cinnamate)

DHNAA (Dihydro-1-naphthylacetic acid)

MPG (2-Methoxypropiophenone)

[RhCl(NBD)]2 (NBD = norbornadiene)

[Rh(NBD)2]BF4

[Rh(COD)2]O3SCF3 (COD = cyclooctadiene)

[Ru(COD)(OOCCF3)2]

[RuCl2(p-cymene)]2

[Ir(COD)2]BARF (BARF = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

BIFEP-type biferrocenes

TRAP ligands

Josiphos ligands

Taniaphos ligands

Mandyphos ligands

(R,SFc,RFc)-14–17 (biferrocene-based Walphos analogues)

SL-W003-1 (14), SL-W002-1 (15), SL-W001-1 (16), SL-W005-1 (17) (corresponding Walphos ligands)

Theoretical and Computational Studies of Walphos Sl W003 2 Catalysis

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of catalysis, DFT calculations are instrumental in elucidating reaction mechanisms, determining the geometries of intermediates and transition states, and calculating the energy barriers associated with each step of a catalytic cycle.

For a catalyst system involving a ligand like Walphos SL-W003-2, a typical DFT study would involve the following:

Modeling the Catalyst-Substrate Complex: The initial step involves building a computational model of the metal center complexed with the this compound ligand and the reactant molecules.

Mapping the Reaction Pathway: Researchers then map the potential energy surface of the reaction. This involves identifying the most likely sequence of elementary steps, such as oxidative addition, migratory insertion, and reductive elimination.

While specific data for this compound is not available, studies on other ferrocenylphosphine ligands, such as the Josiphos family, have demonstrated that the ferrocene (B1249389) backbone can undergo dynamic conformational changes to enhance reactivity and selectivity. nih.gov These computational investigations provide valuable insights into how different ligand conformations can stabilize or destabilize key intermediates and transition states. nih.gov

Computational Modeling of Enantioselectivity Origin

Asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other, is a primary application for ligands like this compound. Computational modeling is a key tool for understanding the origins of this enantioselectivity. The general approach involves comparing the transition states that lead to the different enantiomeric products.

The process typically includes:

Identifying Stereodetermining Transition States: The first step is to pinpoint the transition state in the reaction mechanism that determines the stereochemical outcome of the product.

Comparing Diastereomeric Transition States: Researchers then model the two diastereomeric transition states that lead to the (R) and (S) enantiomers of the product. The difference in the calculated free energies (ΔΔG‡) between these two transition states is directly related to the predicted enantiomeric excess (ee) of the reaction.

Analyzing Non-covalent Interactions: The source of the energy difference is often found in subtle non-covalent interactions between the chiral ligand and the substrate in the transition state. These can include steric repulsion, hydrogen bonding, or other electrostatic interactions. In a study on Josiphos ligands, it was found that steric effects between a phenyl group on the ligand and a methyl group on the substrate were crucial for controlling enantioselectivity. nih.gov

For a this compound catalyzed reaction, computational models would analyze how the dicyclohexylphosphine (B1630591) and diphenylphosphino groups, along with the chiral ferrocene backbone, create a specific chiral pocket around the metal center. This chiral environment forces the substrate to adopt a particular orientation in the transition state, leading to the preferential formation of one enantiomer.

Prediction of Ligand Performance and Design of Novel Analogues

Computational chemistry is increasingly used not only to explain experimental results but also to predict the performance of new ligands and guide the design of improved catalysts. This forward-looking approach can significantly accelerate the discovery and optimization of catalytic systems.

Strategies for predictive ligand design include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models attempt to correlate the structural or physicochemical properties of a series of ligands with their observed catalytic activity or selectivity. nih.gov These models can then be used to predict the performance of new, unsynthesized ligands.

Ligand-Based Drug Design (LBDD) Approaches: Techniques borrowed from drug discovery, such as pharmacophore modeling and similarity searching, can be adapted for ligand design. nih.gov These methods identify the key structural features of a ligand that are essential for high catalytic performance.

Mechanism-Based in Silico Screening: By combining DFT calculations with automated workflows, it is possible to computationally screen a virtual library of candidate ligands for a specific reaction. This approach can identify promising new ligand structures before committing to their synthesis and experimental testing. Computational design of phosphine (B1218219) ligands for the reductive elimination of benzotrifluoride (B45747) from Pd complexes has been demonstrated using such methods. researchgate.net

In the context of this compound, computational tools could be used to explore how modifications to its structure—for example, by changing the substituents on the phosphine groups or altering the ferrocene backbone—might lead to improved performance in a given catalytic reaction. These predictive models can help to rationalize the design of the next generation of Walphos-type ligands.

Comparative Analysis with Other Chiral Ligand Systems

Comparison with Josiphos Ligands

The Josiphos family of ligands, like Walphos ligands, are based on a ferrocene (B1249389) scaffold and are widely recognized for their efficacy in asymmetric catalysis, particularly in hydrogenation reactions acs.orgresearchgate.net. Both ligand classes have demonstrated the ability to achieve high enantioselectivities, often exceeding 90% ee, in the catalytic transformation of various substrates, including alkenes and ketones acs.org. For instance, in palladium-catalyzed asymmetric methoxycarbonylation reactions, both Josiphos and Walphos-type ferrocenyl phosphine (B1218219) ligands have been employed, yielding high enantioselectivities, although regioselectivity can sometimes be a challenge researchgate.net. Rhodium-Josiphos systems have been particularly noted for their success in the asymmetric hydrogenation of hindered acrylic acid derivatives, achieving up to 93% ee researchgate.net. Similarly, Walphos-type ligands have found commercial application due to their effectiveness in specific asymmetric hydrogenations, such as in the synthesis of pharmaceutical intermediates acs.org. While both ligand families leverage the chiral properties of ferrocene, subtle differences in their structural architecture and substitution patterns can lead to variations in catalytic activity and selectivity for specific reactions.

Comparison with Biferrocene-Based Diphosphine Ligands

Biferrocene-based diphosphine ligands represent a structural extension of ferrocene chemistry, incorporating two ferrocene units into the ligand backbone, thereby creating analogues of established ligand systems like Walphos researchgate.netresearchgate.netnih.gov. Comparative studies between these biferrocene-based Walphos analogues and the original Walphos ligands have revealed nuanced performance differences. While biferrocene ligands can achieve high enantioselectivities, such as 92% ee in the hydrogenation of 2-methylcinnamic acid, their performance can vary significantly compared to their Walphos counterparts, depending on the specific substrate acs.orgresearchgate.net. In some instances, the biferrocene analogues have matched or surpassed the performance of Walphos ligands, whereas in others, the original Walphos ligands have exhibited broader substrate scope or higher enantioselectivities acs.org. The introduction of the biferrocene backbone alters the ligand's steric and electronic profile, potentially leading to different coordination geometries and catalytic outcomes, including reversed product absolute configurations in certain reactions acs.org. The synthesis of these biferrocene ligands often involves complex coupling strategies, allowing for diastereoselective construction of the backbone from distinct ferrocene fragments researchgate.netnih.gov.

Distinguishing Features of Walphos SL-W003-2 Compared to Other Ferrocene Ligands

This compound is characterized by its specific structural configuration within the broader Walphos ligand family, which is known for its robust metal-ligand interactions and tunable steric and electronic properties scbt.com. A key feature of Walphos ligands, including SL-W003-2, is their capacity to form stable complexes with transition metals, which critically influences reaction pathways and enhances selectivity in catalytic processes scbt.com. The specific design of Walphos ligands, such as SL-W003-2, often involves a precise arrangement of phosphine functionalities and bulky substituents around the ferrocene core. This unique geometric configuration promotes specific molecular interactions and fine-tunes electronic characteristics, facilitating efficient charge transfer and tailored reactivity scbt.com. The combination of diphenylphosphino and dicyclohexylphosphino groups in this compound, for example, creates a well-defined chiral environment around the metal center, essential for inducing high enantioselectivity. In contrast to biferrocene ligands, which feature an extended π-system and potentially different conformational flexibility, Walphos ligands like SL-W003-2 offer a more compact yet highly effective chiral pocket. The specific substitution patterns on the ferrocene backbone and phosphine moieties are crucial differentiators, as demonstrated by the significant impact of structural changes on enantioselectivity and product absolute configuration when comparing Walphos and biferrocene analogues acs.org.

Performance Benchmarking Against Standard Chiral Catalysts

Walphos ligands, including this compound, are recognized for their high performance in asymmetric catalysis, often achieving excellent enantioselectivities and yields that are competitive with or superior to other established chiral catalysts. In asymmetric hydrogenation, for example, Walphos ligands have been reported to provide enantioselectivities reaching up to 95% and 97% for olefins and ketones, respectively acs.org. When benchmarked against standard chiral catalysts such as BINAP or DuPhos, Walphos ligands frequently demonstrate comparable or enhanced performance for specific transformations acs.orgacs.org. The commercial availability and industrial application of Walphos-type ligands underscore their robust performance and broad utility acs.org. The efficacy of this compound is typically assessed based on metrics such as enantiomeric excess (ee), yield, turnover number (TON), and turnover frequency (TOF) across a range of substrates. Its specific structural attributes, including the combination of diphenylphosphino and dicyclohexylphosphino groups attached to a ferrocene backbone, are engineered to optimize these catalytic parameters. Comparative studies of different Walphos derivatives and their analogues highlight the impact of subtle structural modifications on catalytic performance, suggesting that this compound offers a distinct performance profile optimized for particular catalytic applications.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to evaluate the physicochemical properties of Walphos SL-W003-2?

  • Methodological Answer : Begin with a pre-experimental design (e.g., single-variable testing) to isolate key properties such as solubility, thermal stability, or catalytic activity. Use controlled conditions (e.g., fixed temperature, pH) to minimize confounding variables. Replicate experiments at least three times to establish baseline reproducibility. For characterization, employ spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (e.g., HPLC) to validate purity and structural integrity. Document all protocols in detail, including equipment calibration and raw data storage practices .

Q. What are the best practices for integrating this compound into existing theoretical frameworks in catalysis research?

  • Methodological Answer : Align experiments with a conceptual framework (e.g., transition-state theory or ligand design principles) to contextualize hypotheses. For example, if studying Walphos as a chiral ligand, link its electronic properties to stereoselectivity outcomes using density functional theory (DFT) calculations. Cite foundational studies in asymmetric catalysis to identify gaps (e.g., enantiomeric excess limitations) and formulate testable predictions. This ensures the research contributes to broader theoretical advancements .

Q. How can researchers ensure reproducibility when documenting the synthesis of this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by providing step-by-step synthesis protocols, including reagent sources, reaction times, and purification methods. Use standardized units and report yield, purity, and error margins. Store raw data (e.g., chromatograms, spectra) in open-access repositories with metadata tags. Peer-review protocols before publication to identify ambiguities, and include negative results (e.g., failed reactions) to aid troubleshooting .

Advanced Research Questions

Q. How should researchers address contradictory data observed in the catalytic performance of this compound under varying conditions?

  • Methodological Answer : Conduct a systematic error analysis to identify variables causing discrepancies (e.g., trace moisture, oxygen sensitivity). Use statistical tools (e.g., ANOVA) to quantify variability across replicates. Cross-validate results with alternative assays (e.g., kinetic studies vs. computational modeling). Transparently report all conditions, including "anomalous" data, and propose mechanistic hypotheses (e.g., solvent effects on ligand conformation) for further testing. Reference conflicting studies to contextualize findings .

Q. What advanced factorial designs are appropriate to study multi-variable interactions affecting this compound’s stability?

  • Methodological Answer : Implement a full factorial design to analyze interactions between variables like temperature, pH, and light exposure. Use a 2^k design (k = number of variables) to assess main effects and two-way interactions. For example, vary temperature (25°C vs. 40°C) and pH (6 vs. 8) to measure degradation rates. Apply response surface methodology (RSM) for optimization. Validate models with confirmation runs and use degradation products (identified via LC-MS) to infer decomposition pathways .

Q. What methodological approaches balance yield and purity when scaling this compound synthesis in lab settings?

  • Methodological Answer : Optimize using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent volume). Prioritize purity by integrating membrane separation technologies (e.g., nanofiltration) during purification. Monitor real-time process variables (e.g., pressure, flow rate) with automated systems. Compare batch vs. continuous flow synthesis for scalability. Report trade-offs between yield and purity using Pareto charts and justify choices based on application requirements (e.g., pharmaceutical-grade vs. industrial catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.